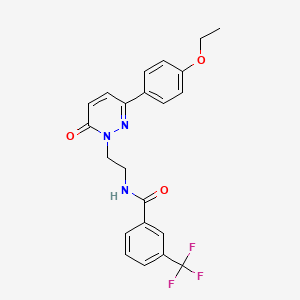

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a chemical entity that appears to be related to various benzamide derivatives with potential pharmacological activities. While the specific compound is not directly discussed in the provided papers, similar compounds have been synthesized and studied for their biological activities, such as cardiac electrophysiological activity , and central nervous system activities . These studies suggest that modifications to the benzamide structure can lead to significant changes in biological activity, which could be relevant for the compound .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an amine with a benzoyl chloride in an aqueous medium or other suitable solvents . For example, N-(3-hydroxyphenyl) benzamide was synthesized by condensing 3-hydroxyaniline with benzoyl chloride . Although the specific synthesis route for the compound of interest is not provided, it is likely that a similar strategy could be employed, possibly involving the condensation of an appropriate pyridazinyl ethylamine with a trifluoromethyl benzoyl chloride.

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives can be performed using X-ray crystallography and quantum chemical computation, as demonstrated in the study of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide . These techniques allow for the determination of crystal systems, lattice constants, and geometrical parameters, which are crucial for understanding the molecular conformation and potential interaction sites for biological activity. Theoretical calculations such as density functional theory (DFT) can also provide insights into the electronic properties, such as HOMO and LUMO energies, which are indicative of chemical reactivity .

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the substituents on the benzene ring and the amide moiety. For instance, the molecular electrostatic potential (MEP) surface map can be used to predict sites of nucleophilic and electrophilic attack . The presence of an ethoxy group and a trifluoromethyl group in the compound of interest suggests that it may have unique reactivity patterns, which could be explored through computational chemistry methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of an ethoxy group could potentially increase the lipophilicity of the compound, which may affect its pharmacokinetic properties. The trifluoromethyl group could increase the compound's metabolic stability, making it a potentially interesting candidate for drug development. Antioxidant properties of similar compounds have been determined using assays like the DPPH free radical scavenging test , which could also be relevant for the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiproliferative Activity

Research has focused on synthesizing and evaluating the antiproliferative activities of various chemical compounds, including those with benzamide derivatives. For example, a study explored the synthesis of triazolo[4,3-b]pyridazin-6-yloxy derivatives, highlighting their potential in inhibiting endothelial and tumor cell proliferation, shedding light on the broader chemical family's relevance in cancer research (Ilić et al., 2011).

Novel Synthesis Routes for Antiviral Activity

Another study described novel synthesis routes for benzamide-based compounds, demonstrating significant antiviral activities against the H5N1 influenza virus. This indicates the potential of such chemical structures in developing antiviral medications (Hebishy et al., 2020).

Oxidative Coupling and Photophysical Properties

The oxidative C–O coupling of N-phenyl benzamides and the synthesis of fluorescent compounds have also been explored. Such studies contribute to understanding the chemical reactions and properties of benzamide derivatives, potentially leading to applications in material science and bioimaging (Yu et al., 2012).

Eigenschaften

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N3O3/c1-2-31-18-8-6-15(7-9-18)19-10-11-20(29)28(27-19)13-12-26-21(30)16-4-3-5-17(14-16)22(23,24)25/h3-11,14H,2,12-13H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKELUXXZCIQPMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2549697.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2549701.png)

![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2549709.png)

![o-Tolyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2549711.png)

![5-methyl-6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2549714.png)

![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2549716.png)